molecular formula C22H26ClN3O3S B2399692 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217090-94-2

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2399692
CAS RN: 1217090-94-2
M. Wt: 447.98
InChI Key: HWLPWGQESAMDDQ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

Carboxamide derivatives, including compounds structurally similar to N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride, have been studied for their cytotoxic properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma (LLTC), with some demonstrating IC50 values less than 10 nM. Additionally, these compounds have shown curative effects in mouse models of colon 38 tumors, indicating potential for cancer therapy applications (Deady et al., 2003) (Deady et al., 2005).

Pharmacokinetics and Antitumor Activity

Another study compared a series of benzophenazine derivatives, including analogs structurally related to the compound , for their pharmacokinetic properties and antitumor activity. The study focused on the role of lipophilicity and tumor pharmacokinetics in determining antitumor efficacy. The results highlighted the importance of the nitrogen substituent on the chromophore for tumor tissue retention, which correlates with in vivo antitumor activity (Lukka et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives, including those similar in structure to the specified compound, have been investigated as corrosion inhibitors. These studies have demonstrated their effectiveness in protecting steel against corrosion in acidic environments, highlighting their potential application in industrial settings (Hu et al., 2016).

Antidepressant Potential

Research on a series of carboxamides, including structures related to the compound , explored their potential as antidepressants. These studies specifically examined their antagonistic activity against the 5-HT3 receptor, a target for antidepressant drugs. The findings indicate potential therapeutic applications for these compounds in the treatment of depression (Mahesh et al., 2011).

Synthesis and Characterization

The synthesis and spectral characterization of various derivatives, including those structurally related to the specified compound, have been conducted. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields of research and industry (Sato et al., 1984).

Anticancer Activity

Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share structural similarities with the compound , have shown promising anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. These findings suggest potential for the development of novel anticancer agents (Abdellatif et al., 2014).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-15-6-4-7-19-20(15)23-22(29-19)25(11-5-10-24(2)3)21(26)16-8-9-17-18(14-16)28-13-12-27-17;/h4,6-9,14H,5,10-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLPWGQESAMDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

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